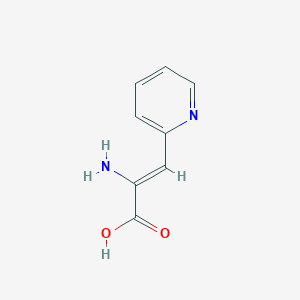
ALUMINUM PHTHALOCYANINE HYDROXIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum Phthalocyanine Hydroxide is a metal phthalocyanine compound with the chemical formula C₃₂H₁₇AlN₈O. It is known for its highly conjugated cyclic structure, which includes a central chelated aluminum ion. This compound is part of the broader class of phthalocyanines, which are renowned for their chemical, mechanical, and thermal stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Aluminum Phthalocyanine Hydroxide typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of aluminum salts. One common method is the reaction of phthalonitrile with aluminum chloride in a high-boiling solvent such as quinoline, followed by hydrolysis to introduce the hydroxide group .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions: Aluminum Phthalocyanine Hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of the central aluminum ion.
Reduction: The compound can be reduced under specific conditions to alter its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of aluminum, while substitution reactions can introduce various functional groups onto the phthalocyanine ring .
科学的研究の応用
Aluminum Phthalocyanine Hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its stable structure and electronic properties.
Biology: The compound is employed in photodynamic therapy for cancer treatment, where it acts as a photosensitizer to generate reactive oxygen species that kill cancer cells.
Medicine: Beyond cancer therapy, it is also explored for its potential in antimicrobial treatments.
Industry: In industrial applications, it is used in the production of dyes, pigments, and electronic devices due to its stability and conductivity
作用機序
The mechanism of action of Aluminum Phthalocyanine Hydroxide, particularly in photodynamic therapy, involves the absorption of light, which excites the compound to a higher energy state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can then induce cell death in targeted cancer cells. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to apoptosis or necrosis .
類似化合物との比較
- Zinc Phthalocyanine
- Copper Phthalocyanine
- Iron Phthalocyanine
- Magnesium Phthalocyanine
Comparison: Aluminum Phthalocyanine Hydroxide is unique due to its specific electronic properties and stability. Compared to Zinc Phthalocyanine, it has different photophysical properties, making it more suitable for certain applications like photodynamic therapy. Copper Phthalocyanine, on the other hand, is widely used in pigments and dyes but lacks the same level of stability in biological applications. Iron and Magnesium Phthalocyanines have their own unique properties, but this compound stands out for its versatility and effectiveness in both industrial and medical applications .
特性
CAS番号 |
18155-23-2 |
|---|---|
分子式 |
C32H17AlN8O |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-Nitropyrido[1,2-a]quinolinium](/img/structure/B1174241.png)
